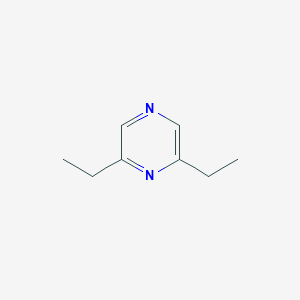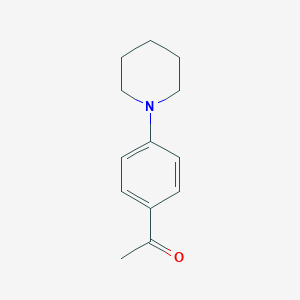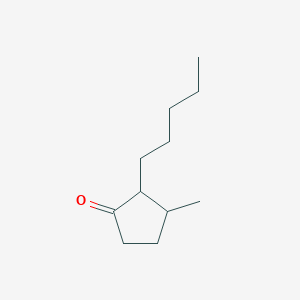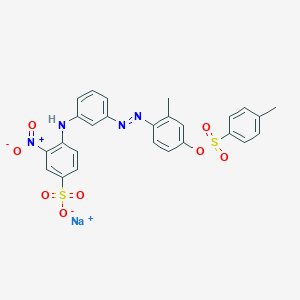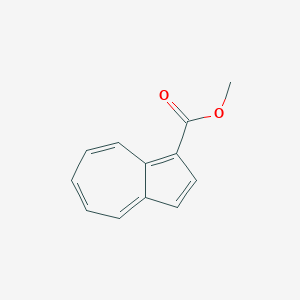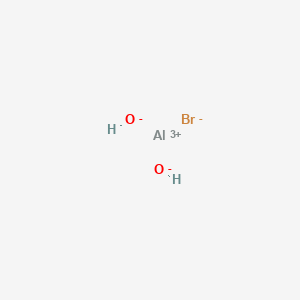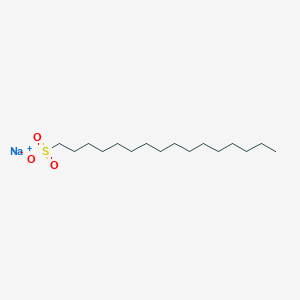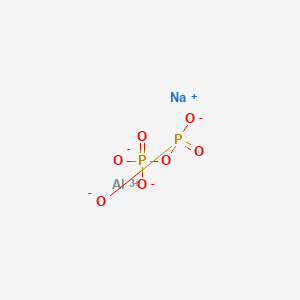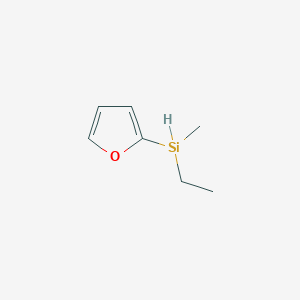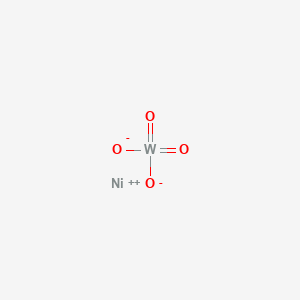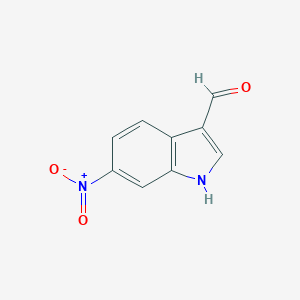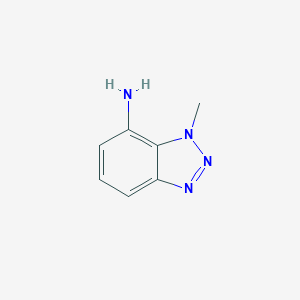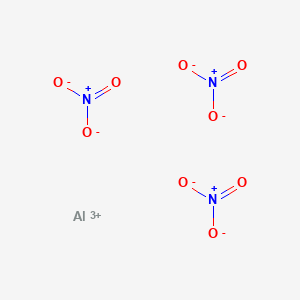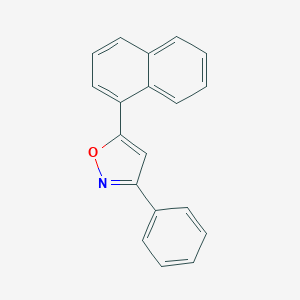
5-(1-Naphthyl)-3-phenylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1-Naphthyl)-3-phenylisoxazole, also known as NI-43, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. NI-43 is a member of the isoxazole family of compounds, which are known for their diverse biological activities. In recent years, NI-43 has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
作用機序
5-(1-Naphthyl)-3-phenylisoxazole is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
生化学的および生理学的効果
5-(1-Naphthyl)-3-phenylisoxazole has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory molecules, such as prostaglandins and cytokines. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to inhibit the aggregation of beta-amyloid, which is believed to contribute to the development of Alzheimer's disease.
実験室実験の利点と制限
5-(1-Naphthyl)-3-phenylisoxazole has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and purify, making it readily available for use in experiments. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been shown to have a relatively low toxicity profile, making it a safer alternative to other compounds. However, one limitation of 5-(1-Naphthyl)-3-phenylisoxazole is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for the study of 5-(1-Naphthyl)-3-phenylisoxazole. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 5-(1-Naphthyl)-3-phenylisoxazole for the treatment of various types of cancer. Additionally, more research is needed to fully understand the mechanism of action of 5-(1-Naphthyl)-3-phenylisoxazole, which could lead to the development of more effective treatments for cancer and other diseases. Finally, 5-(1-Naphthyl)-3-phenylisoxazole could be studied for its potential use in combination with other compounds, which could enhance its therapeutic effects.
合成法
5-(1-Naphthyl)-3-phenylisoxazole can be synthesized using a variety of methods, including the reaction of 1-naphthylamine and benzaldehyde in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 1-naphthylamine and phenylacetylene in the presence of a palladium catalyst. Both methods result in the formation of 5-(1-Naphthyl)-3-phenylisoxazole as a yellow crystalline solid.
科学的研究の応用
5-(1-Naphthyl)-3-phenylisoxazole has been studied extensively for its potential use in scientific research. One area of interest is its potential as a cancer treatment. Studies have shown that 5-(1-Naphthyl)-3-phenylisoxazole can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. Additionally, 5-(1-Naphthyl)-3-phenylisoxazole has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid, a key factor in the development of the disease.
特性
CAS番号 |
1035-93-4 |
|---|---|
製品名 |
5-(1-Naphthyl)-3-phenylisoxazole |
分子式 |
C19H13NO |
分子量 |
271.3 g/mol |
IUPAC名 |
5-naphthalen-1-yl-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C19H13NO/c1-2-8-15(9-3-1)18-13-19(21-20-18)17-12-6-10-14-7-4-5-11-16(14)17/h1-13H |
InChIキー |
HQMMIXOFZBIVFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC4=CC=CC=C43 |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC4=CC=CC=C43 |
同義語 |
5-(1-Naphtyl)-3-phenylisoxazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



